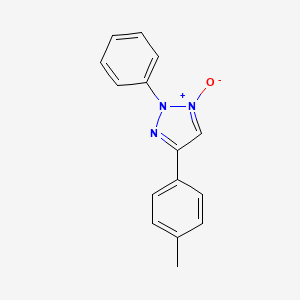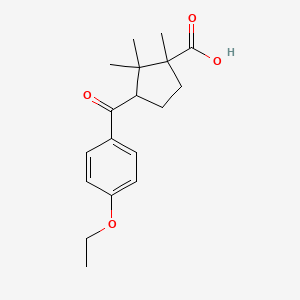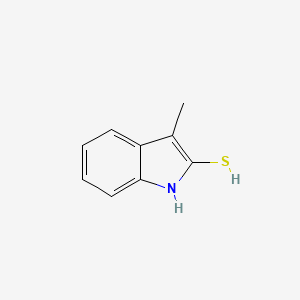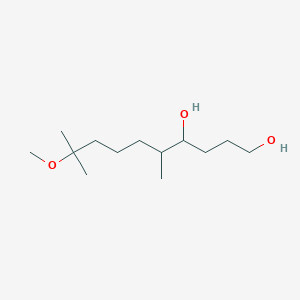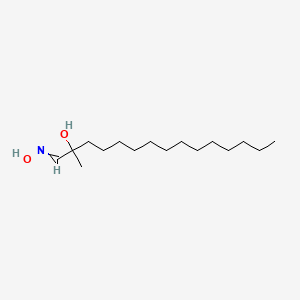![molecular formula C25H27NO B14589292 Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- CAS No. 61568-23-8](/img/structure/B14589292.png)
Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzenamine group attached to a cyclohexyl ring, which is further substituted with phenyl and phenylmethoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This intermediate is then reacted with benzyl chloride in the presence of a base to introduce the phenylmethoxy group. Finally, the resulting compound undergoes amination with benzenamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-(phenylmethylene)-
- Benzenamine, N,N-dimethyl-
- Benzenamine, N-phenyl-
Uniqueness
Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]- is unique due to its specific substitution pattern and the presence of both phenyl and phenylmethoxy groups on the cyclohexyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
61568-23-8 |
|---|---|
Molecular Formula |
C25H27NO |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(1-phenyl-2-phenylmethoxycyclohexyl)aniline |
InChI |
InChI=1S/C25H27NO/c1-4-12-21(13-5-1)20-27-24-18-10-11-19-25(24,22-14-6-2-7-15-22)26-23-16-8-3-9-17-23/h1-9,12-17,24,26H,10-11,18-20H2 |
InChI Key |
GZUSRMDCXNOBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




phosphanium bromide](/img/structure/B14589230.png)
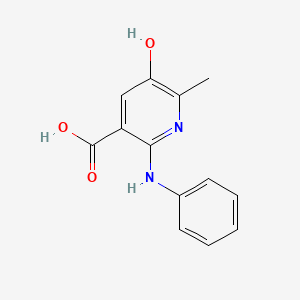
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
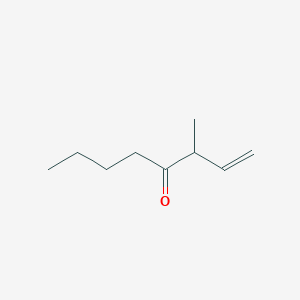
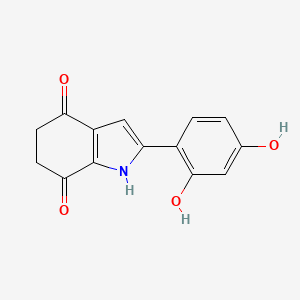
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
